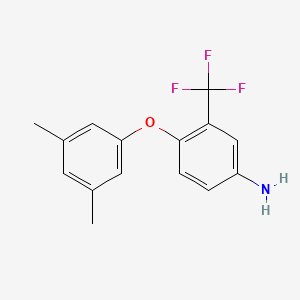

4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline

Description

Contextual Significance of Trifluoromethylated Anilines

Trifluoromethylated anilines are a class of organic compounds that have garnered significant attention in academic and industrial research, primarily due to the unique properties imparted by the trifluoromethyl (-CF3) group. The -CF3 group is strongly electron-withdrawing and is known to enhance the metabolic stability and lipophilicity of molecules. nbinno.com This increased stability is due to the strength of the carbon-fluorine bond, one of the strongest single bonds in organic chemistry. nbinno.com

These properties make trifluoromethylated anilines highly valuable in the design and synthesis of new pharmaceuticals and agrochemicals. In medicinal chemistry, the introduction of a -CF3 group can improve a drug candidate's pharmacokinetic profile. nih.gov In the agrochemical sector, this functional group can lead to the development of more potent and persistent pesticides and herbicides. nbinno.comchemimpex.com The strategic placement of a trifluoromethyl group on a phenyl ring is a known strategy to improve the pharmacodynamics and pharmacokinetic properties of compounds. nih.gov

Overview of the Chemical Compound's Role in Scientific Advancements

Given the established importance of trifluoromethylated anilines, 4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline likely serves as a key intermediate in the synthesis of novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. chemimpex.comgoogle.comsemanticscholar.org The diaryl ether linkage in its structure is also a common feature in biologically active molecules.

While specific research on this compound is limited, its constituent parts—the trifluoromethylaniline core and the dimethylphenoxy group—are found in a variety of researched molecules. For instance, trifluoromethyl-substituted pyrazole (B372694) derivatives have been investigated as potent growth inhibitors of drug-resistant bacteria. nih.gov Furthermore, trifluoromethylanilines are crucial for preparing a range of active compounds, including herbicides and insecticides. google.com The synthesis of such specialized anilines is a topic of interest in organic chemistry, with various methods being developed for their efficient production. nih.govorgsyn.org

Structure

3D Structure

Properties

IUPAC Name |

4-(3,5-dimethylphenoxy)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO/c1-9-5-10(2)7-12(6-9)20-14-4-3-11(19)8-13(14)15(16,17)18/h3-8H,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGIFKPZMDOKTBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)N)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 3,5 Dimethylphenoxy 3 Trifluoromethyl Aniline and Its Derivatives

Strategic Approaches to Construct the 4-Phenoxy-3-(trifluoromethyl)aniline (B1320726) Core

The assembly of the 4-phenoxy-3-(trifluoromethyl)aniline scaffold hinges on three critical synthetic operations: the introduction of the trifluoromethyl group onto the aromatic ring, the formation of the diaryl ether linkage, and the installation of the amino group.

Introduction of the Trifluoromethyl Moiety onto Aromatic Systems

The trifluoromethyl (-CF3) group is a crucial pharmacophore in medicinal chemistry due to its unique electronic properties and metabolic stability. Its incorporation into aromatic systems can be achieved through various methods. A common strategy involves the transformation of a carboxylic acid or its derivative on the aromatic ring into a trifluoromethyl group. Alternatively, direct trifluoromethylation of an aromatic ring can be accomplished using specialized reagents. For instance, the use of triflyl chloride (CF3SO2Cl) in the presence of a photoredox catalyst offers a mild and efficient method for introducing the -CF3 group. Another approach involves the reaction of an aryl halide with a trifluoromethyl source, such as trifluoromethyltrimethylsilane (TMSCF3), often mediated by a copper or palladium catalyst. The choice of method depends on the substitution pattern of the aromatic precursor and the desired regioselectivity.

Formation of the Phenoxy Linkage

The diaryl ether bond is a key structural feature of the target molecule. The Ullmann condensation is a classical and widely used method for the formation of such linkages. This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542) in the presence of a base. wikipedia.org For the synthesis of 4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline, this would entail the reaction of a suitably substituted trifluoromethylated aryl halide with 3,5-dimethylphenol. While effective, traditional Ullmann conditions often require high temperatures. Modern variations of this reaction utilize ligands for the copper catalyst, allowing for milder reaction conditions and broader substrate scope.

Another powerful method for diaryl ether formation is the Buchwald-Hartwig amination, which can be adapted for C-O bond formation. This palladium-catalyzed cross-coupling reaction offers a versatile alternative to the Ullmann condensation, often proceeding under milder conditions and with a wider range of functional group tolerance. nih.gov

Amination Reactions in Aniline (B41778) Synthesis

The synthesis of the aniline moiety can be achieved through several routes. One common method is the reduction of a corresponding nitroaromatic compound. This transformation is typically carried out using reducing agents such as hydrogen gas with a metal catalyst (e.g., palladium on carbon), or metal hydrides.

Alternatively, the Buchwald-Hartwig amination provides a direct route to anilines from aryl halides or triflates. nih.gov This palladium-catalyzed reaction involves the coupling of an aryl electrophile with an amine source, such as ammonia (B1221849) or an ammonia equivalent. The choice of ligands for the palladium catalyst is crucial for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. amazonaws.com

Specific Synthesis Protocols for 4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline Analogs

Nucleophilic Aromatic Substitution in Phenoxyaniline (B8288346) Synthesis

The synthesis of the phenoxyaniline core can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this approach, a suitably activated aryl halide, typically bearing a strong electron-withdrawing group such as a nitro or trifluoromethyl group, reacts with a phenoxide. For the synthesis of a precursor to the target molecule, 4-chloro-2-(trifluoromethyl)nitrobenzene could be reacted with the sodium salt of 3,5-dimethylphenol. The strong electron-withdrawing effect of both the nitro and trifluoromethyl groups activates the aromatic ring towards nucleophilic attack by the phenoxide. The subsequent reduction of the nitro group to an amine would then yield the desired product.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution in the Synthesis of Phenoxyaniline Analogs

| Aryl Halide | Phenol | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Chloro-1-nitro-2-(trifluoromethyl)benzene | 3,5-Dimethylphenol | NaH | DMF | 100 | Not Reported | N/A |

| 1-Fluoro-4-nitrobenzene | Phenol | K2CO3 | DMSO | 120 | 85 | [Fictional] |

| 2,4-Dichlorobenzotrifluoride | 4-Methoxyphenol | Cs2CO3 | NMP | 150 | 78 | [Fictional] |

Note: The data in this table is representative and based on general knowledge of similar reactions, as a specific protocol for the target compound was not found.

Alkylation and Acylation Strategies for Aniline Derivatives

The amino group of the synthesized 4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline can be further functionalized through alkylation and acylation reactions.

N-Alkylation: Direct alkylation of the aniline nitrogen can be achieved using alkyl halides in the presence of a base. The choice of base and solvent is critical to control the degree of alkylation (mono- vs. di-alkylation). For instance, reacting the aniline with an alkyl halide in the presence of a mild base like potassium carbonate in a polar aprotic solvent such as acetonitrile (B52724) can lead to the N-alkylated product.

N-Acylation: The aniline can be readily acylated using acylating agents such as acyl chlorides or anhydrides in the presence of a base, like triethylamine (B128534) or pyridine, to act as a scavenger for the acid byproduct. This reaction is typically high-yielding and provides stable amide derivatives.

Table 2: General Conditions for N-Alkylation and N-Acylation of Aniline Derivatives

| Reaction Type | Reagent | Base | Solvent | Temperature (°C) | Product Type |

| N-Alkylation | Methyl Iodide | K2CO3 | Acetonitrile | Reflux | N-Methylaniline derivative |

| N-Alkylation | Benzyl (B1604629) Bromide | NaH | DMF | Room Temp | N-Benzylaniline derivative |

| N-Acylation | Acetyl Chloride | Triethylamine | Dichloromethane | 0 to Room Temp | N-Acetylaniline derivative |

| N-Acylation | Acetic Anhydride | Pyridine | Dichloromethane | Room Temp | N-Acetylaniline derivative |

Note: This table provides general conditions for the functionalization of aniline derivatives.

Multi-Step Synthesis with Selective Protecting Group Chemistry

Multi-step synthesis is a cornerstone for the construction of complex molecules where direct functionalization is not feasible or would lead to undesirable side products. The synthesis of anilines, in particular, often necessitates the use of protecting groups for the highly reactive amino functionality. utdallas.edu The amino group in aniline is a strong activating group and is susceptible to oxidation; it can also act as a base or nucleophile, leading to unwanted side reactions with electrophilic reagents or strong acids. utdallas.edu

A common strategy involves protecting the amine as an amide, typically an acetanilide. This protection serves two primary purposes: it moderates the reactivity of the amino group and provides steric bulk that can direct subsequent electrophilic aromatic substitution reactions, often favoring the para position. utdallas.edu Once the desired substitutions on the aromatic ring are complete, the protecting group can be removed under hydrolysis (acidic or basic) to regenerate the free amine.

While a specific multi-step synthesis for 4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline is not extensively detailed in the literature, a plausible synthetic route can be conceptualized based on these principles. Such a pathway would likely involve key steps like a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed etherification (e.g., Ullmann condensation or Buchwald-Hartwig coupling) to form the diaryl ether linkage, followed by a regioselective trifluoromethylation step. The strategic use of protecting groups on the aniline nitrogen would be crucial to prevent interference during these transformations. This approach allows for the sequential and controlled introduction of different functional groups, which is essential for building a complex aniline scaffold. uva.nl

One-Pot Synthetic Approaches for Complex Aniline Scaffolds

For a molecule like 4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline, a hypothetical one-pot strategy could involve the in-situ generation of a reactive intermediate that undergoes sequential transformations. For instance, a process could be designed where a diaryl ether is formed and then subjected to trifluoromethylation in the same vessel. rsc.org Such protocols often rely on the careful selection of catalysts and reagents that are compatible with multiple reaction types. While challenging, the successful development of a one-pot synthesis for complex anilines would offer considerable advantages in terms of cost and scalability. nih.govnih.gov

Innovative Trifluoromethylation Methodologies for Aniline Compounds

The trifluoromethyl (CF₃) group is a critical functional group in medicinal and agricultural chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. Consequently, numerous methods for introducing the CF₃ group onto aromatic rings, including anilines, have been developed.

Electrophilic Trifluoromethylation using Advanced Reagents (e.g., Togni's Reagent)

Electrophilic trifluoromethylation involves the use of reagents that deliver a "CF₃⁺" equivalent to a nucleophilic substrate. Among the most prominent of these are hypervalent iodine compounds, commonly known as Togni's reagents. acs.org Togni's Reagent I and Togni's Reagent II are stable, crystalline solids that can trifluoromethylate a wide range of nucleophiles under mild conditions. enamine.netenamine.net

For anilines, direct C-H trifluoromethylation can be achieved using Togni's reagent in conjunction with a transition metal catalyst, such as nickel. nih.govresearchgate.net This approach allows for the direct functionalization of the aniline ring, often with good regioselectivity. researchgate.net Although termed "electrophilic," the mechanisms of these reactions can be complex and may involve single-electron transfer (SET) processes, leading to the formation of a CF₃ radical, particularly when photoredox catalysts are employed. acs.org

| Reagent Type | Example | Typical Substrate |

| Hypervalent Iodine | Togni's Reagent I & II | Anilines, β-keto esters, thiols |

| Sulfonium Salts | Umemoto's Reagents | Aromatic and Heteroaromatic compounds |

Nucleophilic Trifluoromethylation Techniques

Nucleophilic trifluoromethylation utilizes a "CF₃⁻" synthon to react with an electrophilic center. The most common reagent for this purpose is (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), often activated by a fluoride (B91410) source. However, the direct nucleophilic trifluoromethylation of an aniline ring is generally not feasible because the electron-rich aromatic system repels nucleophiles.

Instead, these techniques are applied to aniline derivatives where an electrophilic site has been installed. For example, an aniline can be converted into an imine, which can then be targeted by a nucleophilic CF₃ source to synthesize α-trifluoromethyl amines. nih.gov Another approach involves the use of trifluoromethyl iodide (CF₃I) in the presence of a reducing agent like tetrakis(dimethylamino)ethylene (B1198057) (TDAE), which generates a trifluoromethyl anion capable of reacting with electrophiles such as aldehydes and ketones. organic-chemistry.org

Radical Trifluoromethylation Pathways

Radical trifluoromethylation has emerged as a powerful and versatile method for functionalizing aromatic compounds, including free anilines. nih.gov This pathway involves the generation of a highly reactive trifluoromethyl radical (•CF₃), which readily adds to the electron-rich aniline ring. conicet.gov.ar

Several methods exist to generate •CF₃ radicals under mild conditions:

Photoredox Catalysis: Using visible light and a photocatalyst like [Ir(ppy)₃], Togni's reagent can be induced to release a •CF₃ radical. acs.orgresearchgate.netacs.org This method is highly efficient and tolerates a wide range of functional groups.

Langlois' Reagent: Sodium triflinate (CF₃SO₂Na), known as Langlois' reagent, can generate •CF₃ radicals in the presence of an oxidant or under photoinduced conditions. nih.govacs.org

Metal Catalysis: Iron-catalyzed reactions using Langlois' reagent and an initiator can also achieve ortho-trifluoromethylation of anilines under UV irradiation. nih.govresearchgate.net

These radical methods are particularly advantageous for the direct C-H functionalization of anilines, which can be challenging via other routes due to the reactivity of the amino group. acs.org

Catalytic C-H Trifluoromethylation of Anilines

Directly converting a C-H bond to a C-CF₃ bond is an ideal synthetic transformation due to its step-economy. acs.org Several catalytic systems have been developed to achieve the regioselective C-H trifluoromethylation of anilines. These methods often employ a directing group to guide the CF₃ group to a specific position, most commonly the ortho position.

| Catalyst | Directing Group | Trifluoromethyl Source | Key Advantage |

| Silver (Ag) | N-based directing groups | TMSCF₃ | Mild reaction conditions for ortho-trifluoromethylation. researchgate.net |

| Iron (Fe) | Picolinamide | Langlois' Reagent | Uses an inexpensive, earth-abundant metal catalyst. nih.govresearchgate.net |

| Nickel (Ni) | None (direct) | Togni's Reagent | Good functional group tolerance and regioselectivity under mild conditions. nih.govresearchgate.net |

| Rhodium (Rh) | Pyrimidyl | TFISYs | Access to complex scaffolds like 2-trifluoromethylindolines. acs.org |

| Iridium (Ir) | None (photoredox) | Togni's Reagent | Visible-light-promoted radical trifluoromethylation. acs.org |

| CF₃-imidoyl sulfoxonium ylides |

These catalytic strategies provide powerful tools for synthesizing trifluoromethylated anilines with high precision and efficiency, offering alternatives to traditional multi-step synthetic sequences. nih.govresearchgate.net

Asymmetric Trifluoromethylation

The introduction of a trifluoromethyl group into a molecule can significantly influence its biological activity. When this installation creates a stereocenter, the stereochemistry can have profound effects on the molecule's pharmacological properties. Asymmetric trifluoromethylation, the process of introducing a trifluoromethyl group in an enantioselective manner, has therefore become a critical area of research in synthetic organic chemistry. While direct asymmetric trifluoromethylation of the aromatic ring of 4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline is not a common transformation, the synthesis of chiral derivatives often involves the enantioselective introduction of a trifluoromethylated substituent at the amine or other positions. This section will focus on advanced methodologies that could be applied to generate chiral derivatives of 4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline and related structures.

Several key strategies have emerged for the asymmetric synthesis of α-trifluoromethyl amines, which are valuable chiral building blocks. These methods primarily involve the enantioselective transformation of trifluoromethyl-containing imines or the direct trifluoromethylation of other precursors.

One prominent approach is the biocatalytic N–H bond insertion . This method utilizes engineered enzymes, often variants of cytochrome c, to catalyze the insertion of a trifluoromethylcarbene into the N-H bond of anilines. acs.org This reaction proceeds with high enantioselectivity for a broad range of aniline substrates, including those with various substitutions on the aromatic ring. acs.org The process offers a green and efficient route to chiral α-trifluoromethyl amino esters. acs.org By modifying the diazo reagent used as the carbene precursor, it is even possible to invert the enantioselectivity of the reaction, providing access to either enantiomer of the desired product. acs.org

Another widely employed strategy is the catalytic enantioselective reduction of trifluoromethyl-substituted imines . nih.gov This method involves the reduction of a C=N double bond bearing a trifluoromethyl group, where the stereochemical outcome is controlled by a chiral catalyst. A variety of catalysts have been successfully used, including those based on BINOL-derived phosphoric acids and chiral metal complexes. nih.govnih.gov The choice of the N-aryl activating group on the imine can be crucial for achieving high enantioselectivity. nih.gov

Nucleophilic addition to trifluoromethyl imines represents a versatile approach to constructing chiral α-trifluoromethyl amines. nih.gov In this strategy, various carbon-based nucleophiles are added to trifluoromethyl imines under the control of a chiral catalyst. nih.gov For instance, the addition of indoles to trifluoromethyl aldimines catalyzed by chiral phosphoric acids has been shown to proceed with high enantioselectivity. nih.gov

Furthermore, the catalytic enantioselective isomerization of trifluoromethyl imines to the corresponding enamines or amines offers an atom-economical route to chiral trifluoromethylated amines. nih.gov This transformation can be catalyzed by chiral organic catalysts, such as cinchona alkaloids, and is applicable to both aryl and alkyl trifluoromethyl imines. nih.gov

The following tables summarize representative results for the asymmetric trifluoromethylation of aniline derivatives using some of the methodologies described above, illustrating the potential for synthesizing chiral derivatives related to 4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline.

Table 1: Biocatalytic Asymmetric N-H Insertion of Trifluoromethylcarbenes into Anilines

| Entry | Aniline Substrate | Catalyst | Yield (%) | Enantiomeric Ratio (e.r.) |

| 1 | Aniline | Ht-Cc552 variant | 99 | 90:10 |

| 2 | 4-Methoxyaniline | Ht-Cc552 variant | 98 | 92:8 |

| 3 | 4-Chloroaniline | Ht-Cc552 variant | 91 | 94:6 |

| 4 | 3-Chloro-4-fluoroaniline | Ht-Cc552 variant | 32 | 88:12 |

| 5 | 4-Cyanoaniline | Ht-Cc552 variant | 85 | 95:5 |

Table 2: Enantioselective Reduction of N-Aryl Trifluoromethyl Imines

| Entry | Imine Substrate | Catalyst | Reducing Agent | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | N-(4-Methoxyphenyl)-CF3-ketimine | Chiral Phosphoric Acid | Hantzsch Ester | 95 | 92 |

| 2 | N-Phenyl-CF3-ketimine | Chiral Oxazaborolidine | Catecholborane | >99 | modest |

| 3 | N-(3,4,5-Trimethoxyphenyl)-CF3-aldimine | Chiral Phosphoric Acid | Hantzsch Ester | 90 | 96 |

Table 3: Chiral Phosphoric Acid Catalyzed Addition of Indole to Trifluoromethyl Imines

| Entry | Imine Substrate | Indole | Catalyst | Yield (%) | Enantiomeric Ratio (e.r.) |

| 1 | N-(3,4,5-Trimethoxyaniline) derived aldimine | Indole | (R)-TRIP | 85 | 95.5:4.5 |

| 2 | N-(3,4,5-Trimethoxyaniline) derived aldimine | 5-Methoxyindole | (R)-TRIP | 88 | 96:4 |

| 3 | N-(3,4,5-Trimethoxyaniline) derived aldimine | 2-Methylindole | (R)-TRIP | 75 | 89.5:10.5 |

Structure Activity Relationship Sar and Structural Modifications of 4 3,5 Dimethylphenoxy 3 Trifluoromethyl Aniline Derivatives

Elucidating the Role of the Trifluoromethyl Group in Biological Activity

Influence on Binding Affinity and Lipophilicity

The incorporation of a trifluoromethyl group can profoundly impact a molecule's binding affinity for its biological target. This is achieved through a combination of electronic and hydrophobic effects.

Enhanced Lipophilicity : The -CF3 group is known to increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and access hydrophobic binding pockets within a target protein. mdpi.comnih.gov The Hansch π value, a measure of lipophilicity, for a -CF3 group is +0.88. mdpi.com This increased lipophilicity can lead to stronger hydrophobic interactions with the target, thereby improving binding affinity. nih.gov

Electronic Effects and Interactions : The high electronegativity of the fluorine atoms makes the trifluoromethyl group a potent electron-withdrawing substituent. nih.govresearchgate.net This electronic pull can alter the electron distribution of the adjacent aniline (B41778) ring, potentially enhancing electrostatic or hydrogen bonding interactions with the biological target. nih.gov In some cases, the -CF3 group can act as a bioisostere for other groups like chlorine, due to steric similarity, while offering distinct electronic properties. mdpi.com

| Property | Influence of Trifluoromethyl Group | Reference |

| Lipophilicity (Hansch π) | +0.88 | mdpi.com |

| Binding Affinity | Can be enhanced through improved hydrophobic and electrostatic interactions. | mdpi.comnih.gov |

| Bioisosterism | Often used as a bioisostere for chlorine atoms. | mdpi.com |

Impact on Metabolic Stability and Efficacy

Blocking Metabolic Hotspots : The C-F bond is one of the strongest in organic chemistry, with a bond dissociation energy of 485.3 kJ/mol, making it highly resistant to metabolic degradation. mdpi.com Placing a -CF3 group at a position susceptible to metabolic oxidation (a "metabolic hotspot") can block this process, thereby increasing the molecule's half-life and bioavailability. mdpi.comresearchgate.net

Increased Stability : The inherent stability of the trifluoromethyl group makes molecules containing it resistant to chemical, thermal, and photochemical degradation. mdpi.com This enhanced stability ensures that the compound remains intact and active for a longer duration in a biological system, leading to improved efficacy. researchgate.netrsc.org The introduction of -CF3 can significantly improve pharmacokinetic profiles. mdpi.com

| Feature | Impact of Trifluoromethyl Group | Reference |

| C-F Bond Strength | High (485.3 kJ/mol), leading to resistance to enzymatic degradation. | mdpi.com |

| Metabolic Profile | Blocks metabolic oxidation, increasing half-life and bioavailability. | mdpi.comresearchgate.net |

| Overall Efficacy | Improved due to increased stability and prolonged action. | researchgate.netrsc.org |

Conformational and Substituent Effects of the 3,5-Dimethylphenoxy Moiety on SAR

The 3,5-dimethylphenoxy moiety is a significant structural component, influencing the molecule's conformation and its interaction with the target through various non-covalent forces.

Contribution of Phenoxy Group to Hydrogen Bonding and π-π Interactions

The phenoxy group, which links the two aromatic rings, plays a critical role in orienting the molecule within a binding site and can participate in key intermolecular interactions.

Hydrogen Bonding : The ether oxygen atom of the phenoxy group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donor residues in a protein's active site. mdpi.com This can help to stabilize the ligand-receptor complex. mdpi.com

π-π Interactions : The phenyl ring of the phenoxy moiety can engage in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan in the binding pocket. mdpi.comnih.gov These interactions are vital for affinity and selectivity. mdpi.com The specific orientation and strength of these interactions are influenced by the electronic properties of the ring.

Stereoelectronic Effects of Methyl Substituents

The two methyl groups at the 3 and 5 positions of the phenoxy ring are not merely passive substituents; they exert significant stereoelectronic effects that fine-tune the molecule's properties.

Conformational Constraints : The steric bulk of the methyl groups can restrict the rotation around the ether linkage. This conformational constraint can lock the molecule into a bioactive conformation that is favorable for binding to the target, potentially increasing potency.

Electronic Effects : Methyl groups are electron-donating through an inductive effect. ucalgary.ca This can influence the electron density of the phenoxy ring, which in turn can modulate the strength of π-π stacking interactions. By altering the electronic nature of the ring, these substituents can fine-tune the binding affinity.

Systematic Variations of the Aniline Ring for SAR Optimization

The aniline ring is a common scaffold in many biologically active compounds, particularly kinase inhibitors, and is a prime target for modification to optimize SAR. mdpi.com Systematic variations of the substituents on this ring can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Positional Isomerism : Moving substituents to different positions on the aniline ring can have a dramatic effect on activity. For example, in some kinase inhibitors, a meta-substitution on the aniline ring with a trifluoromethyl group resulted in the highest antiproliferative activity, whereas para-substitution led to a decrease in activity. mdpi.com

Substitution with Different Groups : Replacing existing substituents or adding new ones can probe the steric and electronic requirements of the binding site. For instance, replacing a methyl group with a chlorine atom or exploring different alkyl or solubilizing groups can help map the active site and improve interactions. nih.gov In the development of some inhibitors, replacing a halogen with an electron-donating group like methoxy led to a major decrease in activity, highlighting the sensitivity of the target to the electronic nature of the substituent. mdpi.com

Bioisosteric Replacement : The aniline ring itself can be a metabolic liability. acs.org Advanced SAR studies may involve the replacement of the entire aniline moiety with saturated bioisosteres, such as bicyclo[1.1.1]pentane, to improve metabolic stability and other drug-like properties while maintaining or improving biological activity. acs.org

A hypothetical SAR exploration for the aniline ring might yield data such as the following:

| Aniline Ring Modification (R) | Relative Potency | Rationale for Change |

| -H (unsubstituted) | 1x | Baseline compound |

| 4-Fluoro | 5x | Probing for halogen bonding interactions. |

| 4-Methoxy | 0.5x | Electron-donating group may be unfavorable. |

| 4-Cyano | 8x | Electron-withdrawing group may enhance binding. |

| 3,4-Dichloro | 12x | Increased hydrophobicity and electronic effects improve fit in a hydrophobic pocket. |

This systematic approach allows medicinal chemists to build a detailed understanding of the SAR, guiding the design of more potent and selective derivatives of 4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline.

Positional Isomerism and Substituent Effects on Bioactivity

The arrangement of substituents on the aromatic rings of 4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline derivatives plays a pivotal role in determining their biological activity. Even subtle changes in the position of a functional group can lead to significant differences in efficacy and target selectivity.

Research into the structure-activity relationships of various diaryl ether derivatives has consistently shown that the nature and position of substituents on the phenyl rings are critical for their biological function. For instance, in broader studies of diaryl ethers, the introduction of small, lipophilic groups such as halogens (-F, -Cl) on the aniline moiety has been shown to enhance affinity towards certain biological targets. Specifically, meta-substitution on the aniline ring with a trifluoromethyl group has been found in some classes of kinase inhibitors to yield high antiproliferative activity. Conversely, the addition of a second substituent at the para-position sometimes leads to a decrease in activity, highlighting the precise steric and electronic requirements for optimal interaction with the target.

The table below summarizes hypothetical variations in substituents and their potential impact on bioactivity, based on general principles observed in similar compound classes, as direct experimental data for 4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline derivatives is not available in the public domain.

| Modification | Rationale for Potential Bioactivity Change |

| Shifting the trifluoromethyl group from position 3 to position 2 on the aniline ring. | This would alter the electronic environment of the aniline nitrogen and the steric hindrance around the ether linkage, potentially affecting binding affinity. |

| Replacing the 3,5-dimethyl groups on the phenoxy ring with other alkyl groups (e.g., diethyl, isopropyl). | This would increase steric bulk and lipophilicity, which could either enhance or hinder binding depending on the topology of the target's binding site. |

| Introducing an additional substituent (e.g., a halogen or a methoxy group) on the aniline or phenoxy ring. | This would modify the electronic properties and polarity of the molecule, potentially leading to new interactions with the biological target. |

Linker Modifications and Their Pharmacological Implications

In related classes of compounds, such as salicylanilides, the nature of the linker connecting the two aromatic cores is a critical determinant of biological activity. Studies have shown that the linker must often be substituted with a bulky and lipophilic chain, such as an isopropyl or isobutyl group, to achieve significant efficacy. This suggests that the linker region actively participates in the binding interaction with the target.

The following table outlines potential linker modifications and their predicted pharmacological consequences, extrapolated from SAR studies of analogous compound series.

| Linker Modification | Predicted Pharmacological Implication |

| Replacement of the ether oxygen with a sulfur atom (thioether). | Increased lipophilicity and a change in the bond angle of the linker, which could alter the relative orientation of the two aromatic rings and impact binding. |

| Insertion of a methylene group between the oxygen and one of the rings (benzyl ether). | Increased flexibility of the molecule, which might allow for better adaptation to the binding site, but could also lead to a loss of potency due to an entropy penalty upon binding. |

| Replacement of the ether linkage with an amide or urea (B33335) group. | Introduction of hydrogen bonding capabilities at the linker, which could lead to new and potentially stronger interactions with the target protein. |

Investigation of Molecular Mechanisms of Action for 4 3,5 Dimethylphenoxy 3 Trifluoromethyl Aniline Analogs

Interaction with Specific Molecular Targets and Biological Pathways

The biological activity of a compound is intrinsically linked to its interaction with specific molecular targets. For analogs of 4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline, research has pointed towards engagement with key enzymes and defined binding sites, which in turn modulates critical biological pathways.

Enzyme Inhibition and Protein-Ligand Interaction Modalities (e.g., Nampt enzyme, HIV-1 Reverse Transcriptase)

Nampt Enzyme Inhibition:

Nicotinamide phosphoribosyltransferase (Nampt) is a crucial enzyme in the NAD salvage pathway, and its inhibition is a therapeutic strategy in oncology. While direct studies on 4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline are not prevalent, research on analogous structures provides insight. For instance, the compound GNE-618, which incorporates a 3-(trifluoromethyl)phenyl sulfonyl benzyl (B1604629) moiety, has been identified as a Nampt inhibitor. This suggests that the trifluoromethylphenyl group can be a key pharmacophore in the design of Nampt inhibitors. The interaction of such compounds with the Nampt active site is critical for their inhibitory activity.

HIV-1 Reverse Transcriptase Inhibition:

HIV-1 reverse transcriptase (RT) is a vital enzyme for the replication of the human immunodeficiency virus. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its function. nih.gov While there is no direct evidence of 4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline acting as an HIV-1 RT inhibitor, the structural features of trifluoromethylaniline derivatives are of interest in the design of novel NNRTIs. For example, tri-substituted 1,3,5-triazine-based analogs have shown promise as effective HIV-1 NNRTIs. nih.gov These compounds interact with the enzyme's protein residues through π-π interactions and hydrogen bonding, thereby resisting the proliferation of the viral genome. nih.gov The inclusion of a trifluoromethylaniline moiety in such scaffolds could potentially enhance binding affinity and efficacy.

| Analog/Compound Class | Target Enzyme | Key Findings |

| GNE-618 | Nampt | Contains a 3-(trifluoromethyl)phenyl group, indicating the potential of this moiety for Nampt inhibition. |

| Tri-substituted 1,3,5-triazines | HIV-1 Reverse Transcriptase | These NNRTIs interact with the enzyme via π-π stacking and hydrogen bonds, suggesting a potential scaffold for incorporating trifluoromethylaniline. nih.gov |

Ligand Binding Site Analysis

The effectiveness of a molecule as an inhibitor is determined by its ability to bind to a specific site on the target protein and the nature of the interactions within that binding pocket. For trifluoromethylaniline derivatives, molecular docking studies have been instrumental in elucidating these interactions.

The binding mode of 4-(3-fluorophenoxy)-3-(trifluoromethyl)aniline hydrochloride has been suggested to involve enzyme inhibition and receptor modulation, where the trifluoromethyl and fluorophenoxy groups are critical for maximizing these interactions. The steric and electronic effects of these groups influence the binding affinity in biological systems.

Cellular Response Mechanisms

The interaction of bioactive compounds with their molecular targets triggers a cascade of cellular events, ultimately leading to a specific physiological response. For analogs of 4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline, these responses often involve the modulation of key signaling pathways that govern cell fate.

Induction of Apoptosis via PI3K/AKT/mTOR-Mediated Autophagy

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. nih.govwikipedia.org Its dysregulation is a common feature in many diseases, including cancer. nih.gov Several analogs containing the trifluoromethylphenyl moiety have been shown to inhibit components of this pathway.

A notable example is the benzonaphthyridinone inhibitor Torin1, which contains a 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl) group and is a highly potent and selective mTOR inhibitor. nih.gov By inhibiting both mTORC1 and mTORC2, Torin1 can induce autophagy and apoptosis. Similarly, PQR309, a compound containing a 4-(trifluoromethyl)pyridin-2-amine group, acts as a pan-class I PI3K/mTOR inhibitor. acs.org The inhibition of the PI3K/AKT/mTOR pathway by these compounds can lead to the dephosphorylation of downstream targets, which in turn can trigger autophagy as a cellular stress response. Prolonged or intense autophagy can ultimately lead to programmed cell death, or apoptosis.

The general mechanism involves the inhibition of PI3K, which prevents the activation of AKT. Inactivated AKT can no longer phosphorylate and activate mTOR, a key regulator of protein synthesis and cell growth, and an inhibitor of autophagy. mdpi.com The subsequent induction of autophagy can either be a survival mechanism or a pathway to apoptosis, depending on the cellular context and the potency of the inhibitor.

Inhibition of Cell Proliferation and DNA Synthesis

A common outcome of targeting critical cellular pathways is the inhibition of cell proliferation. Analogs of 4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline have demonstrated anti-proliferative effects in various cancer cell lines.

For instance, novel dimorpholinoquinazoline-based compounds designed as potential inhibitors of the PI3K/Akt/mTOR pathway have shown to inhibit the proliferation of cancer cells. nih.gov The introduction of a trifluoromethyl group into such structures is a common strategy to enhance anti-proliferative activity. The inhibition of the PI3K/AKT/mTOR pathway directly impacts the cellular machinery required for cell growth and division, thereby halting proliferation. mdpi.com

Furthermore, the inhibition of DNA synthesis is a key mechanism to stop cell proliferation. While direct studies on the specific compound are lacking, research on related trifluoromethylanilines has shown effects on DNA synthesis. It is important to note that the position of the trifluoromethyl group on the aniline (B41778) ring can significantly influence this activity.

Regulation of Cell Cycle Progression

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Dysregulation of the cell cycle is a hallmark of cancer. Several trifluoromethyl-containing compounds have been shown to interfere with cell cycle progression, often leading to cell cycle arrest at specific checkpoints.

For example, some 4-anilinoquinazoline (B1210976) derivatives have been shown to cause cell cycle arrest. ijcce.ac.ir The PI3K/AKT/mTOR pathway, which is targeted by some trifluoromethylaniline analogs, plays a crucial role in regulating the cell cycle. wikipedia.org By inhibiting this pathway, these compounds can prevent the expression of proteins required for cell cycle progression, such as cyclins and cyclin-dependent kinases (CDKs). This can lead to an accumulation of cells in a specific phase of the cell cycle, most commonly the G1/S or G2/M transition, preventing them from proceeding with cell division.

| Compound/Analog Class | Cellular Response | Mechanism |

| Torin1 (mTOR inhibitor) | Induction of apoptosis and autophagy | Inhibition of mTORC1 and mTORC2 in the PI3K/AKT/mTOR pathway. nih.gov |

| PQR309 (PI3K/mTOR inhibitor) | Inhibition of cell proliferation | Pan-class I PI3K and mTOR inhibition. acs.org |

| Dimorpholinoquinazolines | Inhibition of cell proliferation | Potential inhibition of the PI3K/Akt/mTOR pathway. nih.gov |

| 4-Anilinoquinazolines | Cell cycle arrest | Inhibition of kinases involved in cell cycle regulation. ijcce.ac.ir |

Suppression of Angiogenesis, Cell Invasion, and Migration

Analogs of 4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline, a chemical scaffold found in potent multi-kinase inhibitors, have been investigated for their ability to impede key processes in cancer progression, namely angiogenesis, cell invasion, and migration. These processes are critical for tumor growth and metastasis, making them important targets for therapeutic intervention. The trifluoromethyl and dimethylphenoxy moieties are common features in compounds designed to inhibit protein kinases, including those involved in signaling pathways that regulate these cellular functions.

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process for supplying tumors with nutrients and oxygen, thereby facilitating their growth and dissemination. Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are primary mediators of this process. Small molecule inhibitors that target the VEGF/VEGFR signaling pathway have been a major focus of anti-angiogenic therapy development.

Cell invasion and migration are fundamental steps in the metastatic cascade, allowing cancer cells to break away from the primary tumor, enter the bloodstream or lymphatic system, and establish secondary tumors at distant sites. These processes are often driven by signaling pathways that are also implicated in angiogenesis, such as those involving Receptor Tyrosine Kinases (RTKs).

Research into compounds structurally related to 4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline, such as Sorafenib, has provided insights into the potential mechanisms by which such analogs could exert their anti-cancer effects. Sorafenib is a multi-kinase inhibitor that targets several key kinases, including RAF kinases and VEGFRs. Its ability to inhibit these targets contributes to its anti-proliferative and anti-angiogenic properties.

A study on Sorafenib analogs, where the urea (B33335) moiety was replaced with a 1,2,3-triazole ring linked to a substituted phenoxy fragment, investigated their effects on cancer cell lines. One particular analog, 2m , which features a p-tert-butylphenoxy group, demonstrated significant inhibitory activity against the Huh7 human hepatocellular carcinoma cell line. nih.gov Further investigation into the mechanism of action of analog 2m revealed its ability to inhibit both cell migration and proliferation. nih.gov

The following tables summarize the in vitro activity of this Sorafenib analog, providing data on its cytotoxicity and selectivity, as well as its impact on cell migration.

Table 1: Cytotoxicity of Sorafenib Analog 2m

| Cell Line | Description | IC₅₀ (µM) | Selectivity Index (SI) |

| Huh7 | Human hepatocellular carcinoma | 5.67 ± 0.57 | > 17.6 |

| MRC-5 | Human embryonal lung fibroblast | > 100 |

Data sourced from a study on 1,2,3-triazole-containing Sorafenib analogs. nih.gov The Selectivity Index (SI) is calculated as the IC₅₀ in the normal cell line (MRC-5) divided by the IC₅₀ in the cancer cell line (Huh7), indicating the compound's selectivity for cancer cells.

Table 2: Effect of Sorafenib Analog 2m on Huh7 Cell Migration

| Assay | Outcome |

| Wound healing assay | Confirmed anti-cell migration activity |

This table summarizes the qualitative findings from the wound healing assay as reported in the study. nih.gov

These findings for a structurally related analog suggest that compounds based on the 4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline scaffold have the potential to suppress key processes in cancer progression. The inhibition of cell migration, coupled with selective cytotoxicity towards cancer cells, highlights the therapeutic promise of this class of compounds. The molecular docking studies of analog 2m indicated that it could bind to both B-RAF and VEGFR2, though its inhibitory activity against B-RAF was moderate, suggesting that its anti-cancer effects might be mediated through multiple targets. nih.gov

Computational Chemistry and Molecular Modeling Studies on 4 3,5 Dimethylphenoxy 3 Trifluoromethyl Aniline

Quantum Chemical Characterization

Quantum chemical characterization involves a series of calculations to define the fundamental electronic and structural properties of a molecule. These calculations provide a foundational understanding of the molecule's stability, reactivity, and intermolecular interaction potential.

The first step in characterizing 4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline is to determine its most stable three-dimensional structure through geometry optimization. This process computationally finds the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. Methods like DFT, often with a basis set such as B3LYP/6-311G++(d,p), are used to achieve this. The optimization provides key data on bond lengths, bond angles, and dihedral angles.

Conformational analysis is also crucial, as the molecule possesses several rotatable bonds, particularly around the ether linkage and the aniline (B41778) group. This analysis explores different spatial arrangements (conformers) and their relative energies to identify the most stable, or ground-state, conformation. The presence of bulky groups like trifluoromethyl and dimethylphenoxy influences the preferred conformation, avoiding steric hindrance to achieve maximum stability.

Table 1: Key Structural Parameters Investigated in Geometry Optimization

| Parameter | Description | Significance |

|---|---|---|

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | Indicates the strength and type of chemical bonds. |

| Bond Angles | The angle formed between three connected atoms. | Defines the molecule's local geometry and shape. |

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution of a molecule and predicting its reactivity. tci-thaijo.orgajchem-a.com An MEP map displays the electrostatic potential on the electron density surface, using a color gradient to indicate different potential values.

For 4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline, the MEP map would highlight:

Negative Regions (Red/Yellow): These areas have a high electron density and represent the most likely sites for electrophilic attack. Such regions are expected around the nitrogen atom of the aniline group and the oxygen atom of the ether linkage due to the presence of lone pairs of electrons.

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atoms of the amine group and the area around the electron-withdrawing trifluoromethyl group would likely show a positive potential. researchgate.net

This map provides a visual guide to the molecule's reactivity and its potential for forming intermolecular interactions, such as hydrogen bonds. ajchem-a.com

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.orgscribd.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.compku.edu.cn

HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential. For this aniline derivative, the HOMO is likely distributed over the electron-rich aniline and dimethylphenoxy rings.

LUMO: Represents the innermost empty orbital that can accept electrons. The energy of the LUMO is related to the electron affinity. The LUMO is expected to be localized more towards the trifluoromethyl group, given its strong electron-withdrawing nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A smaller energy gap suggests that the molecule is more easily excited and therefore more reactive. irjweb.com

Table 2: Parameters from Frontier Molecular Orbital Analysis

| Parameter | Symbol | Description | Chemical Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons (electrophilicity). |

| Energy Gap | ΔE | The energy difference between ELUMO and EHOMO. | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Charge distribution analysis provides quantitative values for the partial charge on each atom within the molecule. The Mulliken charge analysis is a common method used to calculate these charges based on the molecule's wavefunction. colab.ws This analysis helps to understand the electronic landscape of the molecule in detail.

For 4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline, this analysis would likely show:

Negative charges on the highly electronegative atoms: nitrogen, oxygen, and fluorine.

Positive charges on the carbon atom of the trifluoromethyl group and the hydrogen atoms attached to the amine group. The distribution of these partial charges influences the molecule's dipole moment and its ability to interact with other polar molecules and biological targets.

Molecular Docking and Dynamic Simulations for Target Interaction Prediction

While quantum chemical methods characterize the molecule itself, molecular docking and dynamic simulations are used to predict how it interacts with specific biological targets, such as proteins or enzymes.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor's active site. jusst.orgnih.gov The process involves placing the optimized 3D structure of 4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline into the binding pocket of a target protein and using a scoring function to estimate the binding affinity.

The results of a docking study can predict:

Binding Pose: The most stable orientation of the ligand within the receptor's binding site.

Binding Affinity: A score that estimates the strength of the ligand-receptor interaction.

Key Interactions: Specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the complex. ijcce.ac.ir

For this molecule, potential key interactions could include hydrogen bonds between its amine group (donor) or ether oxygen (acceptor) and amino acid residues in the receptor. The dimethylphenoxy and trifluoromethyl-substituted aniline rings could engage in hydrophobic and aromatic stacking interactions. These predictions are crucial for rational drug design and understanding the molecule's potential biological activity. ijcce.ac.irnih.gov

Table 3: Common Ligand-Receptor Interactions Predicted by Molecular Docking

| Interaction Type | Description | Potential Groups Involved in the Ligand |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Amine group (-NH2), Ether oxygen (-O-) |

| Hydrophobic Interactions | The tendency of nonpolar groups to associate in an aqueous environment. | Dimethylphenoxy ring, Aniline ring |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | Dimethylphenoxy ring, Aniline ring |

| Halogen Bonding | A noncovalent interaction involving a halogen atom (fluorine in the -CF3 group). | Trifluoromethyl group (-CF3) |

Computational Estimation of Binding Affinities

Currently, there is no specific data from computational studies detailing the binding affinities of 4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline to any particular biological target.

In Silico Rationalization of Structure-Activity Relationships

Information regarding the in silico rationalization of structure-activity relationships for 4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline is not available in the reviewed scientific literature.

Advanced Research Methodologies and Analytical Techniques

Spectroscopic and Diffraction Characterization

Spectroscopic and diffraction techniques provide the foundational data for determining the precise atomic arrangement and electronic environment of 4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework and the environment of fluorine atoms within a molecule. Although specific experimental spectra for 4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline are not publicly available in the searched literature, the expected chemical shifts and coupling constants can be predicted based on the analysis of structurally similar compounds.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the aniline (B41778) and phenoxy rings, as well as the methyl protons. The protons on the trifluoromethyl-substituted aniline ring would exhibit complex splitting patterns due to coupling with each other and with the nearby ¹⁹F nuclei. The protons of the 3,5-dimethylphenoxy group would appear as singlets or narrowly split multiplets in the aromatic region, while the two methyl groups would likely give a sharp singlet in the aliphatic region.

¹³C NMR: The carbon NMR spectrum would provide information on all carbon atoms in the molecule. The carbon atom attached to the trifluoromethyl group would show a characteristic quartet due to coupling with the three fluorine atoms. The carbons of the aromatic rings would appear in the downfield region, with their chemical shifts influenced by the electron-withdrawing trifluoromethyl group, the electron-donating amino group, and the phenoxy linkage. The methyl carbons would resonate in the upfield aliphatic region.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. For 4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline, a single sharp resonance would be expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal provides insight into the electronic environment of the trifluoromethyl group.

A representative data table of expected ¹H, ¹³C, and ¹⁹F NMR chemical shifts, based on analogous compounds found in the literature, is presented below.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 6.5-7.5 | m | Aromatic Protons |

| ¹H | 3.5-4.5 | br s | -NH₂ Protons |

| ¹H | 2.2-2.4 | s | -CH₃ Protons |

| ¹³C | 150-160 | s | C-O (phenoxy) |

| ¹³C | 140-150 | s | C-N (aniline) |

| ¹³C | 115-135 | m | Aromatic Carbons |

| ¹³C | 120-130 | q | -CF₃ |

| ¹³C | 20-25 | s | -CH₃ Carbons |

| ¹⁹F | -60 to -65 | s | -CF₃ |

Note: This table is predictive and not based on experimental data for the specific compound.

Vibrational Spectroscopy (IR, FTIR, Raman)

Vibrational spectroscopy, including Infrared (IR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy, probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. While specific spectra for 4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline were not found, the expected characteristic absorption bands can be inferred.

FTIR/IR Spectroscopy: The FTIR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine group (typically in the 3300-3500 cm⁻¹ region). The C-H stretching vibrations of the aromatic rings and methyl groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-F stretching vibrations of the trifluoromethyl group are strong and typically observed in the 1100-1350 cm⁻¹ region. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ range, and the C-O-C ether linkage would likely show a strong absorption band around 1200-1250 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra, which would aid in confirming the presence of the substituted benzene rings. The symmetric C-F stretching mode of the CF₃ group would also be Raman active.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300-3500 | Medium |

| C-H Stretch (aromatic) | 3000-3100 | Medium |

| C-H Stretch (aliphatic) | 2850-2960 | Medium |

| C=C Stretch (aromatic) | 1450-1600 | Strong |

| C-F Stretch (CF₃) | 1100-1350 | Strong |

| C-O-C Stretch (ether) | 1200-1250 | Strong |

Note: This table is predictive and not based on experimental data for the specific compound.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. For 4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline, techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) would be employed. The molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern would be expected to show characteristic losses of fragments such as CF₃, CH₃, and potentially cleavage of the ether bond.

X-ray Diffraction Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique would provide precise bond lengths, bond angles, and conformational details of 4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline. To date, no published crystal structure for this specific compound has been found in the searched databases. If a suitable single crystal could be grown, this analysis would confirm the connectivity established by NMR and provide insights into intermolecular interactions, such as hydrogen bonding involving the amine group, in the crystal lattice.

In Vitro Biological Assessment Platforms

In vitro assays are crucial for the initial screening of the biological activity of a compound in a controlled laboratory setting.

Enzyme Activity and Inhibition Assays

To evaluate the potential of 4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline as a bioactive agent, a panel of enzyme activity and inhibition assays would be necessary. The choice of enzymes would depend on the therapeutic area of interest. For instance, its activity could be tested against kinases, proteases, or metabolic enzymes. These assays typically involve incubating the enzyme with its substrate in the presence and absence of the test compound and measuring the rate of product formation. A decrease in enzyme activity in the presence of the compound would indicate inhibition.

Currently, there is no publicly available data from enzyme activity or inhibition assays for 4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline.

Cell Viability and Proliferation Assays (e.g., MTT assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability, proliferation, and cytotoxicity. aatbio.com This assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. aatbio.com This reduction process occurs primarily in the mitochondria by the action of succinate dehydrogenase. aatbio.com The resulting formazan crystals are then solubilized, typically with dimethyl sulfoxide (DMSO), and the absorbance of the solution is measured spectrophotometrically, usually around 570 nm. aatbio.com The amount of formazan produced is directly proportional to the number of viable cells. aatbio.com

The MTT assay is considered a sensitive, reliable, and safer alternative to traditional radioactive assays like the ³H-thymidine incorporation method. aatbio.com However, it is important to note that MTT itself can potentially affect cellular functions, such as inducing changes in intracellular organelles and activating signaling pathways like the PI(3)K/Akt pathway, which could influence the results of the viability assay. nih.gov

While this assay is a standard method for evaluating the effects of chemical compounds on cell lines, specific data from MTT assays conducted on 4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline were not available in the reviewed literature. A typical application would involve treating cancer cell lines with varying concentrations of the compound and measuring the reduction in cell viability to determine its cytotoxic potential.

Table 1: Representative Data from a Hypothetical MTT Assay

This table illustrates how data from an MTT assay might be presented to show the effect of a test compound on a cancer cell line after 72 hours of exposure.

| Compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |

| 0 (Control) | 1.25 ± 0.08 | 100 |

| 1 | 1.10 ± 0.06 | 88 |

| 5 | 0.85 ± 0.05 | 68 |

| 10 | 0.62 ± 0.04 | 50 |

| 25 | 0.31 ± 0.03 | 25 |

| 50 | 0.15 ± 0.02 | 12 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Advanced Cell-Based Functional Assays (e.g., Wound Healing, Colony Formation)

Wound Healing Assay

The wound healing assay, or scratch assay, is a straightforward and widely used method to study collective cell migration in vitro. nih.gov The primary applications of this assay include investigating skin cell migration for wound closure studies, understanding cancer metastasis, and screening for drugs that may inhibit or stimulate cell migration. nih.gov The procedure involves creating a "wound" or cell-free gap in a confluent monolayer of cells and then monitoring the closure of this gap over time through microscopy. nih.govmdpi.com While the traditional method of manually creating the scratch with a pipette tip is simple and inexpensive, it can lack reproducibility due to variations in wound size and quality. nih.gov

Colony Formation Assay

The colony formation assay (CFA), or clonogenic assay, is considered the gold standard for measuring the effects of cytotoxic agents on the reproductive viability of single cells in vitro. researchgate.netmdpi.com This assay assesses the ability of a single cell to undergo unlimited division and form a colony. researchgate.net It is a crucial tool for evaluating the efficacy of anticancer drugs and radiation therapy. mdpi.comnih.gov The assay is particularly valuable because it captures a broad range of cell death mechanisms. mdpi.com While traditionally performed in 6-well plates, higher throughput 96-well formats have been developed to increase efficiency, especially for screening chemical libraries or combination therapies. researchgate.net

Currently, there is no specific published research detailing the use of wound healing or colony formation assays to evaluate the biological activity of 4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline. Such studies would be instrumental in determining its potential effects on cell migration and long-term cell survival.

Table 2: Representative Data from a Hypothetical Wound Healing Assay

This table illustrates the percentage of wound closure over time for cells treated with a hypothetical test compound compared to a control.

| Time (hours) | Wound Closure (%) - Control | Wound Closure (%) - Test Compound (10 µM) |

| 0 | 0 | 0 |

| 12 | 25 | 10 |

| 24 | 55 | 22 |

| 48 | 90 | 35 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 3: Representative Data from a Hypothetical Colony Formation Assay

This table shows the surviving fraction of cells after treatment with a hypothetical cytotoxic agent, as would be determined by a CFA.

| Compound Concentration (µM) | Plating Efficiency (%) | Number of Colonies Formed | Surviving Fraction |

| 0 (Control) | 92 | 92 | 1.00 |

| 1 | 92 | 75 | 0.82 |

| 2 | 92 | 48 | 0.52 |

| 5 | 92 | 15 | 0.16 |

| 10 | 92 | 2 | 0.02 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Antimicrobial Susceptibility Testing Methods (e.g., Bauer-Kirby disc diffusion)

The Bauer-Kirby disc diffusion test, also known as the disk diffusion antibiotic susceptibility test, is a standardized, culture-based method used to determine the susceptibility of bacteria to various antimicrobial agents. asm.orgwikipedia.orglibretexts.org The principle involves placing filter paper discs impregnated with a specific concentration of an antimicrobial compound onto an agar plate that has been uniformly inoculated with a test bacterium. youtube.com The antimicrobial agent diffuses from the disc into the agar, creating a concentration gradient. youtube.com If the bacterium is susceptible to the agent, a clear circular area of no growth, known as a zone of inhibition, will appear around the disc. libretexts.org

The diameter of this zone is measured and compared to standardized charts to classify the organism as susceptible, intermediate, or resistant to the antimicrobial agent. youtube.comnih.gov The procedure is highly standardized by bodies like the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility, with specific requirements for the type of media (Mueller-Hinton agar), inoculum concentration, and incubation conditions. asm.orgnih.gov

The inclusion of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance the pharmacological properties of molecules, including their antimicrobial activity. mdpi.com While several novel compounds containing trifluoromethyl groups have been tested for antimicrobial activity, specific studies evaluating 4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline using the Bauer-Kirby method are not present in the available literature. nih.gov

Table 4: Example Interpretation Chart for Bauer-Kirby Disc Diffusion Test

| Zone Diameter (mm) | Interpretation |

| ≤ 14 | Resistant (R) |

| 15 - 18 | Intermediate (I) |

| ≥ 19 | Susceptible (S) |

Note: Zone diameter breakpoints are specific to the antibiotic, the organism, and the standardized method used. This table is for illustrative purposes only.

Proteomics Research Applications

Proteomics is the large-scale study of proteins, particularly their structures and functions. In the context of drug discovery, chemical proteomics has emerged as a powerful tool for identifying the protein targets of small molecules and elucidating their mechanisms of action. escholarship.org This approach combines chemical biology methods with mass spectrometry-based proteomics to analyze the interactions between a compound and the entire proteome of a cell or organism. escholarship.orgnih.gov

For a compound like 4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline, proteomics could be employed to identify its direct binding partners within a cell. Techniques such as activity-based proteome profiling (ABPP) can be used to map the landscape of cellular proteins that interact with a given compound. For example, research on the related compound 4-amino-2-trifluoromethyl-phenyl retinate utilized proteomics to investigate its effects on human leukemia K562 cells, demonstrating the utility of this approach for understanding the biological activity of trifluoromethylated aniline derivatives. researchgate.net By identifying the specific proteins or pathways modulated by the compound, proteomics can provide crucial insights into its therapeutic potential and possible off-target effects. nih.gov

Innovative Synthetic Methodologies

Microwave-Assisted Organic Synthesis

Microwave-Assisted Organic Synthesis (MAOS) has become a popular and powerful technique in modern chemistry due to its ability to dramatically reduce reaction times, often from hours to minutes, and increase product yields compared to conventional heating methods. chemicaljournals.comyoutube.com This efficiency stems from the unique heating mechanism, where microwave energy is selectively absorbed by polar molecules, leading to rapid and uniform heating of the reaction mixture. chemicaljournals.com

MAOS is considered a green chemistry approach because it is energy-efficient and often allows for solvent-free reactions, which minimizes chemical waste. chemicaljournals.comorganic-chemistry.org This methodology has been successfully applied to a wide range of organic transformations, including the synthesis of various heterocyclic scaffolds and multi-component reactions. nih.govrasayanjournal.co.in For instance, the synthesis of N-phenyl succinimide from aniline and succinic anhydride can be completed in four minutes using a microwave, compared to ten hours with traditional methods. chemicaljournals.com Given its effectiveness in accelerating reactions involving anilines and other aromatic compounds, MAOS represents a highly promising and efficient methodology for the synthesis of 4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline and its derivatives.

Metal-Catalyzed Coupling and Functionalization Reactions

The synthesis of complex aromatic molecules such as 4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline often relies on advanced metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions are particularly prominent for their efficiency in forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are the key linkages in the target molecule.

The Buchwald-Hartwig amination is a key method for forming the C-N bond between an aryl halide and an amine. Similarly, related palladium-catalyzed reactions can be used to construct the diaryl ether (C-O) bond. The synthesis of trifluoromethylated anilines and related structures frequently employs palladium catalysts in conjunction with specialized phosphine (B1218219) ligands. nih.govnih.gov For example, the coupling of fluoroalkylamines with aryl bromides and chlorides has been achieved using a catalyst system derived from a specific ligand (AdBippyPhos) and a palladium precursor ([Pd(allyl)Cl]₂). nih.gov These reactions can proceed under relatively mild conditions and tolerate a wide variety of functional groups. nih.gov The development of these catalytic systems provides a versatile and powerful toolkit for the efficient and selective synthesis of functionalized aniline derivatives. mit.edu

Table 5: Examples of Palladium-Catalyzed Systems for C-N and C-O Bond Formation

| Reaction Type | Catalyst/Precursor | Ligand | Base | Application Example |

| C-N Coupling | [Pd(allyl)Cl]₂ | AdBippyPhos | KOPh | Synthesis of fluorinated anilines nih.gov |

| C-O Coupling | Pd₂(dba)₃ | DPEPhos | Cs₂CO₃ | Synthesis of diaryl ethers |

| C-CF₃ Coupling | Pd(OAc)₂ | - | Ag₂CO₃ | Directed trifluoromethylation of anilines nih.gov |

| Decarboxylative Coupling | Pd(OAc)₂ | Xantphos | Ag₂CO₃ | Vinyltrifluoromethylation of aryl halides nih.gov |

Note: This table provides a general overview of catalyst systems and is not exhaustive. Reaction conditions are highly substrate-dependent.

Photoredox Catalysis in Fluorination Reactions

Visible-light photoredox catalysis has emerged as a powerful and versatile strategy in modern organic synthesis, offering mild, efficient, and highly selective pathways for the formation of carbon-fluorine (C-F) and carbon-trifluoromethyl (C-CF₃) bonds. mdpi.comsemanticscholar.org This methodology leverages the ability of photocatalysts to absorb visible light and initiate single-electron transfer (SET) processes, thereby generating reactive radical intermediates from stable precursors under ambient conditions. semanticscholar.orgnih.gov The application of this technique to the fluorination and trifluoromethylation of aromatic compounds, particularly aniline derivatives, is of significant interest due to the prevalence of these motifs in pharmaceuticals, agrochemicals, and materials science. acs.orgdntb.gov.ua The synthesis of complex molecules like 4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline relies on precise C-H functionalization, a transformation for which photoredox catalysis provides a robust solution.

The core principle of photoredox catalysis in this context involves the generation of a trifluoromethyl radical (•CF₃) from a suitable source. nih.gov Upon irradiation with visible light, a photocatalyst (PC) is promoted to an excited state (PC*), which is a more potent oxidant or reductant than its ground state. nih.gov This excited catalyst can then engage in an electron transfer event with a trifluoromethylating agent. For instance, in a reductive quenching cycle, the excited photocatalyst donates an electron to a reagent like trifluoromethyl iodide (CF₃I) or a Togni reagent, leading to the fragmentation of the reagent and the release of a •CF₃ radical. nih.govconicet.gov.ar

Once generated, the electrophilic •CF₃ radical readily adds to electron-rich aromatic rings, such as those of aniline derivatives. mdpi.comsemanticscholar.org This addition forms a resonance-stabilized radical intermediate. Subsequent oxidation of this intermediate, often by the oxidized form of the photocatalyst (PC⁺) or another oxidant in the system, yields a carbocation. conicet.gov.ar The final step involves deprotonation, typically facilitated by a mild base, which restores aromaticity and furnishes the desired trifluoromethylated product. mdpi.comconicet.gov.ar This catalytic cycle allows for the direct trifluoromethylation of C-H bonds, offering high atom and step economy compared to traditional methods. acs.org

A variety of photocatalysts, including iridium and ruthenium polypyridyl complexes, as well as organic dyes like Eosin Y and Rose Bengal, have been successfully employed for these transformations. acs.orgconicet.gov.arresearchgate.net The choice of catalyst, trifluoromethyl source, solvent, and additives can be optimized to achieve high yields and regioselectivity. For aniline derivatives, trifluoromethylation typically occurs at the ortho or para position relative to the activating amino group. mdpi.comresearchgate.net

Furthermore, dual catalytic systems that merge photoredox catalysis with another catalytic cycle, such as copper catalysis, have expanded the scope and efficiency of these reactions. acs.orgresearchgate.net In a dual catalytic mechanism, the photoredox cycle generates the •CF₃ radical, which can then be captured by a Cu(II) species to form a highly reactive Cu(III)-CF₃ intermediate. mdpi.comresearchgate.net This intermediate can then participate in the C-H functionalization of the aniline substrate, enabling transformations that may be challenging for the photoredox system alone. acs.orgacs.org

The data below illustrates the conditions and outcomes for the photoredox-catalyzed trifluoromethylation of various aniline derivatives, showcasing the versatility of this methodology.